![molecular formula C9H11N3 B12823542 N,2-Dimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12823542.png)
N,2-Dimethyl-1H-benzo[d]imidazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Dimethyl-1H-benzo[d]imidazol-1-amine is a heterocyclic organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, with its specific substitution pattern, has unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-1H-benzo[d]imidazol-1-amine typically involves the cyclization of o-phenylenediamine with suitable carbonyl compounds. One common method includes the reaction of o-phenylenediamine with dimethylformamide (DMF) under acidic conditions, followed by methylation using methyl iodide. The reaction conditions often require heating and the presence of a catalyst such as palladium or copper to facilitate the cyclization and methylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production, including precise control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N,2-Dimethyl-1H-benzo[d]imidazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, alkylating agents, often in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N,2-Dimethyl-1H-benzo[d]imidazol-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in drug discovery programs.
Industry: Utilized in the development of dyes, pigments, and as a precursor for various chemical intermediates.
Mécanisme D'action
The mechanism by which N,2-Dimethyl-1H-benzo[d]imidazol-1-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these proteins, blocking substrate access and altering the protein’s function. Pathways involved include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
Comparaison Avec Des Composés Similaires
N,2-Dimethyl-1H-benzo[d]imidazol-1-amine can be compared with other benzimidazole derivatives such as:
2-Methylbenzimidazole: Lacks the additional N-methyl group, resulting in different biological activity and chemical reactivity.
N-Methylbenzimidazole: Similar structure but with different substitution patterns, leading to variations in its applications and effectiveness.
Benzimidazole: The parent compound, which serves as a basis for synthesizing various derivatives with diverse properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in multiple fields of research and industry.
Propriétés
Formule moléculaire |
C9H11N3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
N,2-dimethylbenzimidazol-1-amine |
InChI |
InChI=1S/C9H11N3/c1-7-11-8-5-3-4-6-9(8)12(7)10-2/h3-6,10H,1-2H3 |
Clé InChI |
PTWVGELXQGIHDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




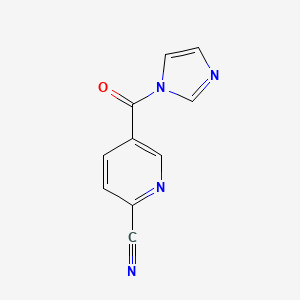
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
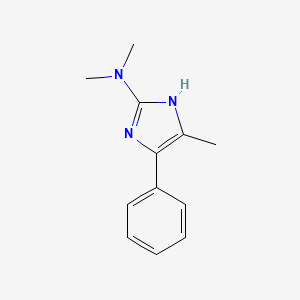
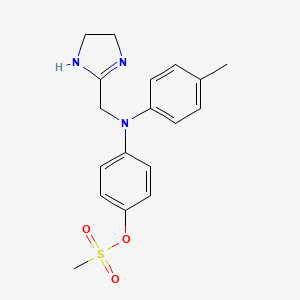



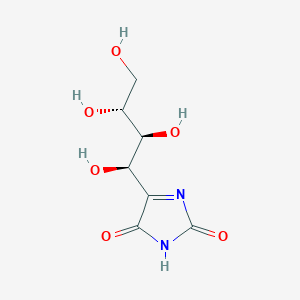
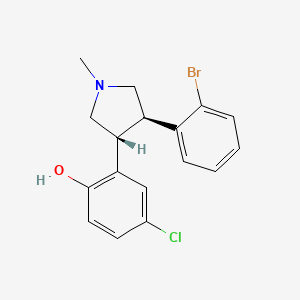

![Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B12823538.png)
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
